molecular formula C5H7ClN2O2 B168347 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride CAS No. 118054-57-2

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

Cat. No.: B168347
CAS No.: 118054-57-2
M. Wt: 162.57 g/mol
InChI Key: FQUYXVPCCKSSLU-UHFFFAOYSA-N
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Scientific Research Applications

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

It has been suggested that the compound may interact with certain proteins or enzymes in the body, leading to its observed effects .

Mode of Action

It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.

Biochemical Pathways

Based on its potential targets, it may influence several pathways related to cellular function and metabolism

Result of Action

Some studies suggest that it may have potential antibacterial and antifungal activity

Action Environment

The action, efficacy, and stability of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature. For instance, it is recommended to store the compound under an inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

The safety information for 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves the reaction of pyrazole with chloroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran. The process involves the formation of an intermediate, which is then hydrolyzed and cyclized to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-1-yl)acetic acid
  • 2-(1H-Pyrazol-4-yl)acetic acid
  • 2-(1H-Pyrazol-5-yl)acetic acid

Comparison: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct fluorescent properties and metal-binding capabilities, making it particularly valuable in materials science and bioinorganic chemistry.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYXVPCCKSSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542642
Record name (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118054-57-2
Record name 1H-Pyrazole-3-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118054-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-5-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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